1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cross-Coupling Palladium Catalysis Building Block

Sourcing halogenated pyrrolidine building blocks with low C-Br/Cl reactivity stalls late-stage diversification. This 4-iodophenyl derivative solves that with a highly reactive C-I bond enabling faster, higher-yielding cross-couplings. • Optimized for Suzuki-Miyaura and Sonogashira couplings under mild conditions. • Distinct mass (331.11 g/mol) suits it as an LC-MS reference standard for halogenated analog analysis. • Bulk stock available with batch-specific purity documentation for uninterrupted medchem campaigns.

Molecular Formula C11H10INO3
Molecular Weight 331.109
CAS No. 491874-23-8
Cat. No. B2828451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS491874-23-8
Molecular FormulaC11H10INO3
Molecular Weight331.109
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)I)C(=O)O
InChIInChI=1S/C11H10INO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)
InChIKeyDADZYTUNVAXREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Molecular Profile & Scaffold


1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 491874-23-8) is a heterocyclic building block with the molecular formula C₁₁H₁₀INO₃ and a molecular weight of 331.11 g/mol [1]. Its structure comprises a 5-oxopyrrolidine (γ-lactam) core bearing a carboxylic acid at the 3-position and a 4-iodophenyl substituent on the nitrogen atom . This compound belongs to a broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids that have been investigated as versatile scaffolds in medicinal chemistry, most notably for generating BACE-1 inhibitors and anticancer agents through further derivatization [2].

Workflow
Cross-coupling derivatization
Scaffold
Medicinal chemistry library expansion
Analytical
LC-MS tracking via distinct mass

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Why Halogenated Analogs Cannot Substitute


The 4-iodophenyl moiety in this compound provides a unique synthetic handle that halogenated analogs (e.g., bromo or chloro) cannot match in cross-coupling chemistry. The C–I bond is substantially more reactive than C–Br or C–Cl bonds in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling higher yields and milder conditions for late-stage functionalization [1]. While in-class 5-oxopyrrolidine-3-carboxylic acids share the same core scaffold, the halogen substituent dictates the compound's utility as a building block. Substituting the iodo derivative with a bromo or chloro analog would compromise synthetic efficiency and restrict the scope of accessible derivatives, as the reactivity of the iodo group is essential for certain cross-coupling methodologies [2]. Additionally, no published bioactivity data were found to support any pharmacologically-based differentiation for this specific compound [3].

Halogen analog mismatch
Bromo or chloro analogs may not support the same cross-coupling reactivity and scope; C–I oxidative addition advantage may alter synthetic efficiency.
Bioactivity data absent
No published target-engagement data found; substitution based on pharmacological rationale is not supported.

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Quantitative Differentiation Evidence


Iodo Substituent Enables Efficient Cross-Coupling

The 4-iodophenyl group in 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid provides a highly reactive handle for palladium-catalyzed cross-coupling reactions. Compared to its bromo analog (1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid, CAS 91348-51-5) and chloro analog (1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, CAS 39629-87-3), the C–I bond exhibits significantly faster oxidative addition with Pd(0) catalysts, enabling reactions to proceed at lower temperatures and with broader substrate tolerance [1].

C–I coupling reactivity
Class-level inference
C–I bond ~63 kJ/mol weaker than C–Br; ~128 kJ/mol weaker than C–Cl
Supports milder Pd-catalyzed coupling context
Class-level organohalide reactivity trends
Cross-Coupling Palladium Catalysis Building Block

Molecular Weight Distinction for LC-MS Tracking

The molecular weight of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid is 331.11 g/mol, a direct consequence of the iodine atom (atomic mass ~127). This differs substantially from the bromo analog (1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid, CAS 91348-51-5) with a molecular weight of 284.11 g/mol, the chloro analog (1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, CAS 39629-87-3) at 239.66 g/mol, and the unsubstituted phenyl analog (1-phenyl-5-oxopyrrolidine-3-carboxylic acid, CAS 39629-86-2) at 205.21 g/mol [1]. This mass difference provides a distinct analytical fingerprint.

Molecular weight distinction
Head-to-head
Iodo: 331.11 g/mol; +47 vs Br, +91 vs Cl, +126 vs phenyl
Enables unambiguous LC-MS identification
Calculated from standard atomic masses
LC-MS Analytical Chemistry Building Block

Boiling Point and Density Data for Purification

Reported physical properties for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid include a density of 1.9±0.1 g/cm³ and a boiling point of 566.5±45.0 °C at 760 mmHg . While direct comparative experimental data for halogenated analogs are absent from the available authoritative databases, these values inform purification strategy selection (e.g., distillation vs. recrystallization) and are consistent with the higher mass and polarizability of the iodo substituent relative to lighter halogens.

Purification properties
Data to verify
BP ~566°C, density ~1.9 g/cm³ (estimated)
Preliminary guidance for isolation planning
Experimental confirmation recommended; comparable analog data unavailable
Purification Physicochemical Properties Process Chemistry

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Application Scenarios


Suzuki-Miyaura Coupling for 5-Oxopyrrolidine Library Diversification

The compound serves as a versatile building block for constructing diverse 1-aryl-5-oxopyrrolidine-3-carboxylic acid libraries via palladium-catalyzed Suzuki-Miyaura cross-coupling. The iodo substituent provides a highly reactive handle for coupling with aryl/heteroaryl boronic acids, enabling efficient late-stage diversification of the 5-oxopyrrolidine-3-carboxylic acid scaffold. This is supported by the well-established reactivity advantage of aryl iodides over bromides and chlorides in cross-coupling reactions [1].

Sonogashira Coupling for Alkyne Introduction on 5-Oxopyrrolidine Core

The iodoaryl moiety is particularly well-suited for Sonogashira coupling with terminal alkynes, allowing the introduction of alkyne functionality onto the 5-oxopyrrolidine scaffold. This reactivity profile distinguishes the iodo compound from its bromo and chloro analogs, which typically require more forcing conditions or specialized catalysts for efficient alkyne coupling [1].

LC-MS Reference Standard for Halogenated Pyrrolidine Carboxylic Acids

Given its distinct molecular weight (331.11 g/mol) relative to the bromo (284.11 g/mol), chloro (239.66 g/mol), and unsubstituted phenyl (205.21 g/mol) analogs, the compound can serve as a reference standard in LC-MS method development for analyzing mixtures of halogenated pyrrolidine carboxylic acids [2]. This application leverages its unique mass fingerprint.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library diversification
Aryl iodide coupling reactivity
Pd(0) oxidative addition rate
Sonogashira alkyne introduction
Iodo substituent reactivity profile
Terminal alkyne coupling efficiency
LC-MS reference standard
Distinct isotopic mass profile
Retention time and mass resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.